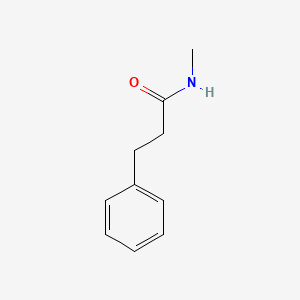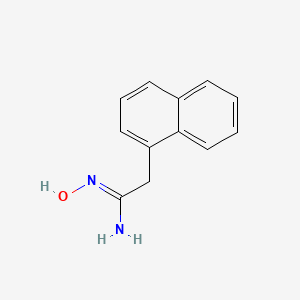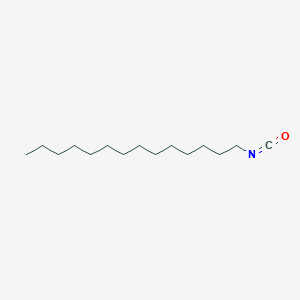
3-Phenylmorpholine
Descripción general
Descripción
3-Phenylmorpholine is a chemical compound with the molecular formula C10H13NO . It is a versatile material used in scientific research. Its unique structure and properties make it suitable for applications in drug discovery, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of 3-Phenylmorpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The average mass of 3-Phenylmorpholine is 163.216 Da, and its mono-isotopic mass is 163.099716 Da .
Physical And Chemical Properties Analysis
3-Phenylmorpholine is a liquid with no color . It has a molecular weight of 163.22 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Analytical Characterization : The study on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a compound related to 3-Phenylmorpholine, highlights the utility of phenylmorpholines in exploring new treatment options for conditions like obesity and drug dependence. This research underlines the importance of phenylmorpholines in the development of new psychoactive substances (NPS) and their analytical differentiation from isomers, which is crucial for forensic work (McLaughlin et al., 2017).
DNA Binding and Anticancer Activity : Another study focused on N-phenylmorpholine derivatives linked with thiazole, showcasing their synthesis and the evaluation of their binding with SS-DNA. These compounds exhibited notable antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Farghaly et al., 2020).
Pharmacological Applications
Antidepressant Activity : The antidepressant activities of 2-Aryl-3-methyl-5-phenylmorpholine hydrochloride were investigated, revealing their potential to shorten immobility time in mice, suggesting possible therapeutic applications in treating depression (Xiao Xin, 2007).
In Vitro and In Silico Biological Studies : Research on phenylmorpholine-heterocyclic amides demonstrated their excellent anti-inflammatory and antidiabetic activities. Molecular docking studies further supported their potential as biologically active compounds, underscoring the versatility of phenylmorpholine derivatives in drug discovery (Nithyabalaji et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Phenylmorpholine, a derivative of phenylmorpholine, primarily targets monoamine neurotransmitters . It acts as a releaser of these neurotransmitters, which play crucial roles in transmitting signals in the nervous system .
Mode of Action
The compound interacts with its targets by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron . This leads to an increase in the release of these monoamines into the extraneuronal space .
Biochemical Pathways
The increased release of norepinephrine and dopamine affects various biochemical pathways. These neurotransmitters are involved in numerous functions, including mood regulation, reward, and motor control . .
Pharmacokinetics
It is known that similar compounds are readily absorbed and primarily metabolized in the liver .
Result of Action
The result of 3-Phenylmorpholine’s action is primarily stimulant effects due to the increased presence of monoamine neurotransmitters . This can lead to heightened alertness, increased focus, and potentially euphoria.
Action Environment
The action, efficacy, and stability of 3-Phenylmorpholine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propiedades
IUPAC Name |
3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930201 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylmorpholine | |
CAS RN |
138713-44-7 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the replacement of the piperidine ring with a morpholine ring in 3-phenylmorpholine derivatives affect their binding affinity to dopamine D2 receptors?
A: The study reveals that replacing the piperidine ring in 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) with a morpholine ring leads to a complete loss of binding affinity for dopamine D2 receptors []. This suggests that the piperidine ring structure is crucial for interaction with the D2 receptor, possibly due to its specific spatial arrangement and hydrogen bonding capabilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

